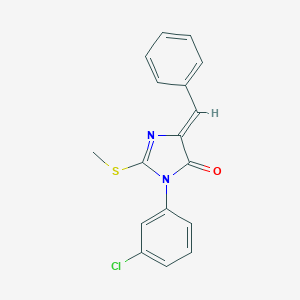
2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one, also known as MTBCI, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the imidazoline family and has been shown to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one is not fully understood, but studies have suggested that it works by targeting specific signaling pathways in cells. 2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one has been shown to inhibit the expression of certain proteins that are involved in cell proliferation and survival. It has also been shown to activate certain enzymes that are involved in apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and cardiovascular benefits, 2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one has also been shown to have antioxidant properties. It has been shown to reduce oxidative stress in cells and protect against DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one in lab experiments is its specificity. 2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one has been shown to target specific signaling pathways in cells, making it a useful tool for studying these pathways. However, one limitation of using 2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one is its potential toxicity. Studies have shown that high doses of 2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one can be toxic to cells, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one. One area of research is in the development of new cancer treatments. Studies have shown that 2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one has potential as a cancer treatment, and further research is needed to explore its efficacy in different types of cancer.
Another area of research is in the development of new cardiovascular treatments. Studies have shown that 2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one can improve cardiac function, and further research is needed to explore its potential as a treatment for heart disease.
Finally, there is a need for further research on the mechanism of action of 2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one. While some studies have suggested that it works by targeting specific signaling pathways, more research is needed to fully understand how it works at a molecular level.
Méthodes De Synthèse
The synthesis of 2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one involves the reaction of 2-methylthio-1H-imidazole-4-carbaldehyde with 3-chlorobenzaldehyde and benzylamine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one has been widely studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one exhibits anti-cancer properties by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
In addition to its anti-cancer properties, 2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one has also been studied for its potential applications in the treatment of cardiovascular disease. Studies have shown that 2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one can improve cardiac function and reduce inflammation in the heart.
Propriétés
Formule moléculaire |
C17H13ClN2OS |
|---|---|
Poids moléculaire |
328.8 g/mol |
Nom IUPAC |
(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-methylsulfanylimidazol-4-one |
InChI |
InChI=1S/C17H13ClN2OS/c1-22-17-19-15(10-12-6-3-2-4-7-12)16(21)20(17)14-9-5-8-13(18)11-14/h2-11H,1H3/b15-10- |
Clé InChI |
JRZBIOKMGXKGMD-GDNBJRDFSA-N |
SMILES isomérique |
CSC1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC(=CC=C3)Cl |
SMILES |
CSC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
SMILES canonique |
CSC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-imino-2-isopropyl-6-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295824.png)
![5-imino-2-isopropyl-6-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295825.png)
![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B295826.png)
![(6Z)-5-imino-2-isopropyl-6-({1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295830.png)
![6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295834.png)
![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295835.png)
![(6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295836.png)
![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295837.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295838.png)
![3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295839.png)
![5-imino-6-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295843.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295844.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295845.png)
![5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295847.png)